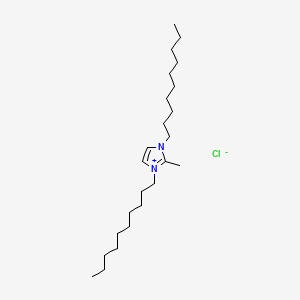

1,3-Didecyl-2-methylimidazolium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-didecyl-2-methylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47N2.ClH/c1-4-6-8-10-12-14-16-18-20-25-22-23-26(24(25)3)21-19-17-15-13-11-9-7-5-2;/h22-23H,4-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYWPRKIEORZLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049352 | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-65-6 | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Didecyl-2-methyl-1H-imidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-didecyl-2-methyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Didecyl-2-methylimidazolium chloride physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Didecyl-2-methylimidazolium chloride

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

This compound, abbreviated as [DDMIM][Cl], is an ionic liquid that has garnered significant interest within the scientific community. Its unique combination of a symmetrically substituted imidazolium cation with two long alkyl chains and a simple chloride anion bestows upon it a fascinating array of physicochemical properties. This guide provides a comprehensive exploration of these properties, offering insights into the experimental methodologies used for their characterization and discussing their implications for various applications, particularly in research and drug development. As a Senior Application Scientist, the aim is not merely to present data but to provide a causal understanding of why this ionic liquid behaves as it does and how its characteristics can be harnessed for innovation.

Core Molecular and Physical Properties

At its heart, [DDMIM][Cl] is a salt with a low melting point, a defining characteristic of ionic liquids.[1] The bulky and asymmetric nature of its cation, combined with the charge delocalization within the imidazolium ring, frustrates the crystallization process that is so efficient in simple inorganic salts like NaCl.[1] This results in a compound that is a solid at room temperature but melts at a relatively low temperature.

The molecular structure of [DDMIM][Cl] is fundamental to all its other properties. The imidazolium core provides the ionic character, while the two long decyl chains introduce significant hydrophobicity.[2] This dual nature is the primary driver for its surfactant-like behavior.

Caption: Molecular structure of this compound.

The fundamental physicochemical properties of [DDMIM][Cl] are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₇ClN₂ | [2][3][4] |

| Molecular Weight | 399.10 g/mol | [2][3][4] |

| CAS Number | 70862-65-6 | [2][3] |

| Appearance | Yellow to brown solid/powder | [3][5] |

| Melting Point | 82 °C - 160 °C | [2][3][5][6] |

| Density | 0.784 g/cm³ | [6] |

Note: The wide range in reported melting points may be attributed to differences in purity and measurement techniques.

Thermal Behavior and Stability

A hallmark of ionic liquids is their thermal stability, and [DDMIM][Cl] is no exception.[2][3] This property is crucial for applications that require high temperatures, such as in chemical synthesis or as high-performance lubricants.[2] The thermal stability of ionic liquids is influenced by the nature of both the cation and the anion. For imidazolium-based ionic liquids, decomposition is often initiated by the anion.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is the standard method for determining the thermal stability of a material.[8] The causality behind this choice lies in its direct measurement of mass loss as a function of temperature, providing a clear indication of decomposition.

Methodology:

-

A small, precisely weighed sample of [DDMIM][Cl] is placed in a high-purity alumina crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.[8]

This protocol is self-validating as the resulting thermogram provides a clear and reproducible data set of mass versus temperature, from which the decomposition temperature can be unequivocally determined.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Long-term isothermal TGA studies have revealed that some ionic liquids can exhibit appreciable decomposition at temperatures significantly lower than those indicated by rapid scan experiments.[8]

Rheological Properties: Viscosity

The viscosity of [DDMIM][Cl] is a critical parameter for applications involving fluid flow, such as in lubrication or as a solvent in reaction media.[2] Like most ionic liquids, its viscosity is highly dependent on temperature, decreasing as temperature increases.[5] The long alkyl chains in [DDMIM][Cl] lead to significant intermolecular interactions, resulting in a relatively high viscosity compared to ionic liquids with shorter chains.[5][9]

| Temperature (K) | Viscosity (mPa·s) | Notes |

| 298.15 | 1000-2500 | Estimated range for a double-chained structure[5] |

| 313.15 | 500-1200 | Temperature-dependent decrease[5] |

| 333.15 | 200-600 | Continued viscosity reduction[5] |

Experimental Protocol: Rotational Viscometry

Rotational viscometry is a reliable method for determining the dynamic viscosity of liquids. The choice of this technique is justified by its ability to measure viscosity over a range of shear rates and temperatures.

Methodology:

-

The [DDMIM][Cl] sample is placed in a temperature-controlled sample holder.

-

A spindle of known geometry is immersed in the liquid.

-

The spindle is rotated at a constant speed, and the torque required to maintain this speed is measured.

-

The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and sample holder.

-

Measurements are repeated at different temperatures to determine the temperature dependence of viscosity.

This protocol is self-validating because the relationship between torque, rotational speed, and viscosity is well-defined by physical laws, ensuring accurate and reproducible results.

Caption: Experimental workflow for viscosity measurement.

Interfacial and Aggregation Behavior

The amphiphilic nature of [DDMIM][Cl], with its ionic headgroup and long hydrophobic tails, makes it a potent surfactant.[2][3] This property is of great interest for applications in drug delivery, formulation, and separation processes.[3][5]

In aqueous solutions, [DDMIM][Cl] exhibits self-aggregation to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[5][10] Uniquely, it displays two distinct CMCs.[5][11][12]

-

cmc₁: Corresponds to the formation of spherical micelles.[5][12]

-

cmc₂: Represents a transition from spherical to cylindrical micelles.[5][12]

| Property | Value | Source(s) |

| cmc₁ | 0.4 - 0.5 mM | [11][12] |

| cmc₂ | 20 - 30 mM | [11][12] |

| Surface Tension | 30 - 60 dynes/cm (typical for imidazolium ILs) | [5] |

The double-chained structure of [DDMIM][Cl] significantly enhances its surface activity compared to single-chained analogues, leading to lower surface tension values and more efficient micelle formation.[5]

Experimental Protocol: Surface Tensiometry for CMC Determination

The CMC is most commonly determined by measuring the surface tension of solutions with varying surfactant concentrations.[10] This method is chosen because the formation of micelles leads to a distinct change in the relationship between surface tension and concentration.

Methodology:

-

A series of aqueous solutions of [DDMIM][Cl] with increasing concentrations are prepared.

-

The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Surface tension is plotted against the logarithm of the concentration.

-

The CMC is identified as the point where the slope of the curve changes abruptly.[10] Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, it remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.[10]

This protocol is self-validating as the graphical representation of the data provides a clear and well-defined inflection point corresponding to the CMC.

Caption: Schematic of micelle formation in aqueous solution.

Applications Driven by Physicochemical Properties

The unique combination of properties possessed by [DDMIM][Cl] makes it a versatile compound for a wide range of applications.

-

Green Chemistry and Catalysis: Its low volatility and high thermal stability make it an environmentally benign alternative to traditional organic solvents in chemical reactions.[2][3]

-

Electrochemistry: High ionic conductivity and stability are beneficial for its use as an electrolyte in batteries and sensors.[2]

-

Material Science: It acts as a stabilizing agent in the synthesis of nanoparticles and can be used to coat materials like graphene oxide to enhance their properties.[2][5]

-

Separation Processes: Its ability to dissolve a wide range of compounds makes it effective in liquid-liquid extraction and for separating complex mixtures.[2]

-

Drug Delivery: Its surfactant properties and ability to form micelles suggest potential for encapsulating and delivering poorly soluble drugs.[3][5] Research has shown it can be used as a pore-directing agent in the synthesis of mesoporous materials for drug delivery applications.

-

Pharmaceutical Formulations: It has been investigated as a preservative in ophthalmic solutions due to its low toxicity and compatibility with other substances.[5]

Safety and Toxicological Profile

While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity must be carefully evaluated. For [DDMIM][Cl], the available data indicates the following:

-

Hazard Classifications: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[13]

-

Toxicity: Research suggests that the toxicity of imidazolium-based ionic liquids increases with the length of the alkyl chain.[14] However, some studies indicate that [DDMIM][Cl] exhibits minimal toxicity and can be suitable for certain pharmaceutical applications like ophthalmic preservatives.[5] The potential for cardiac toxicity has been noted for longer-chain methylimidazolium ionic liquids in rats.[15]

Appropriate personal protective equipment, such as gloves, eye shields, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a remarkable ionic liquid with a rich and complex set of physicochemical properties. Its dual character, combining the features of an ionic salt with those of a double-chained surfactant, makes it a highly versatile tool for researchers, scientists, and drug development professionals. A thorough understanding of its thermal stability, rheological behavior, and self-aggregation properties is key to unlocking its full potential in applications ranging from green chemistry and materials science to advanced pharmaceutical formulations and drug delivery systems. As with any chemical, a careful consideration of its safety and toxicological profile is essential for its responsible use and development.

References

- 1. Fayer Lab - Ionic Liquids Overview [web.stanford.edu]

- 2. hiyka.com [hiyka.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Buy this compound | 70862-65-6 [smolecule.com]

- 6. roco.global [roco.global]

- 7. Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-Decyl-3-methylimidazolium chloride | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Didecyl-2-methylimidazolium chloride

This guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid 1,3-didecyl-2-methylimidazolium chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound.

Introduction: The Significance of Spectroscopic Analysis for Ionic Liquids

This compound is a member of the imidazolium-based ionic liquids, a class of salts that are liquid at or near room temperature. These compounds are gaining significant attention as "green solvents" and have diverse applications, including in catalysis, organic synthesis, and materials science. The two long decyl chains impart a significant hydrophobic character to the cation, influencing its physical properties and potential applications.

Given the direct relationship between the molecular structure of an ionic liquid and its physicochemical properties, rigorous spectroscopic analysis is paramount. Techniques such as NMR, IR, and Mass Spectrometry provide a detailed fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide will explore the theoretical underpinnings of each technique and provide an interpretation of the spectral data for this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the molecular structure and atom numbering scheme for the 1,3-didecyl-2-methylimidazolium cation are presented below.

Caption: Molecular structure of the 1,3-didecyl-2-methylimidazolium cation with atom numbering for spectral assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For ionic liquids, which can be viscous, sample preparation and experimental parameters are crucial for obtaining high-resolution spectra.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | s | 2H | H4, H5 (imidazolium ring) |

| ~4.1 - 4.3 | t | 4H | N-CH₂ (decyl chains) |

| ~2.6 - 2.8 | s | 3H | C2-CH₃ |

| ~1.7 - 1.9 | m | 4H | N-CH₂-CH₂ (decyl chains) |

| ~1.2 - 1.4 | m | 28H | -(CH₂)₇- (decyl chains) |

| ~0.8 - 0.9 | t | 6H | -CH₃ (decyl chains) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Imidazolium Ring Protons (H4, H5): These protons are the most deshielded aromatic protons due to the electron-withdrawing effect of the adjacent positively charged nitrogen atoms, appearing as a singlet in the downfield region.

-

N-Methylene Protons (N-CH₂): The methylene groups directly attached to the nitrogen atoms of the imidazolium ring are also significantly deshielded and appear as a triplet due to coupling with the adjacent methylene group.

-

C2-Methyl Protons (C2-CH₃): The methyl group at the C2 position is a sharp singlet and is also deshielded due to its proximity to the positively charged ring.

-

Decyl Chain Protons: The remaining protons of the two decyl chains appear as a series of multiplets in the upfield region, with the terminal methyl groups appearing as a triplet.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C2 (imidazolium ring) |

| ~122 | C4, C5 (imidazolium ring) |

| ~50 | N-CH₂ (decyl chains) |

| ~36 | C2-CH₃ |

| ~32, 29, 26, 22 | -(CH₂)₈- (decyl chains) |

| ~14 | -CH₃ (decyl chains) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Imidazolium Ring Carbons: The C2 carbon, situated between the two nitrogen atoms, is the most deshielded carbon in the ring. The C4 and C5 carbons are less deshielded and may appear as a single peak due to the symmetry of the cation.

-

N-Methylene Carbon (N-CH₂): The carbon of the methylene group directly bonded to the ring nitrogens is found in the mid-field region.

-

C2-Methyl Carbon (C2-CH₃): The methyl carbon at the C2 position appears further upfield.

-

Decyl Chain Carbons: The carbons of the long alkyl chains appear as a cluster of peaks in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy:

Caption: A typical workflow for acquiring NMR spectra of an ionic liquid.

Causality Behind Experimental Choices:

-

Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice between solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) depends on the solubility of the ionic liquid.

-

Spectrometer Field Strength: A higher field spectrometer (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is particularly important for resolving the multiplets of the long alkyl chains.

-

Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. This makes the spectrum easier to interpret.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.

Expected FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3150 - 3050 | C-H stretching (imidazolium ring) |

| 2950 - 2850 | C-H stretching (alkyl chains) |

| ~1570 | C=N and C=C stretching (imidazolium ring) |

| ~1465 | C-H bending (alkyl chains) |

| ~1170 | Ring breathing (imidazolium) |

Interpretation:

-

C-H Stretching Vibrations: The spectrum will show distinct regions for the aromatic C-H stretches of the imidazolium ring (at higher wavenumbers) and the aliphatic C-H stretches of the decyl chains (at lower wavenumbers). The intensity of the aliphatic C-H stretching bands will be significantly greater due to the large number of CH₂ and CH₃ groups.

-

Imidazolium Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazolium ring give rise to a characteristic absorption band around 1570 cm⁻¹.

-

Alkyl Chain Bending: The scissoring and bending vibrations of the methylene and methyl groups of the decyl chains appear in the 1465 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy:

Caption: Workflow for obtaining an FT-IR spectrum of an ionic liquid using an ATR accessory.

Causality Behind Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a convenient technique for analyzing liquid and solid samples with minimal sample preparation. It is particularly well-suited for viscous ionic liquids.

-

Neat Sample: As ionic liquids are often liquid or low-melting solids, they can be analyzed directly without the need for a solvent, which simplifies the spectrum and avoids interfering solvent peaks.

-

Background Correction: Collecting a background spectrum is crucial to remove the absorbance signals from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely from the sample.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for ionic liquids as they are already pre-ionized in the liquid state.

Expected Mass Spectrometry Data (Positive Ion Mode ESI-MS):

| m/z | Assignment |

| 363.38 | [M-Cl]⁺ (C₂₄H₄₇N₂⁺) |

Interpretation:

In positive ion mode ESI-MS, the this compound will readily lose its chloride counter-ion to produce the intact cation, [C₂₄H₄₇N₂]⁺. The mass-to-charge ratio (m/z) of this cation will be the dominant peak in the spectrum. The experimentally observed m/z should correspond to the calculated monoisotopic mass of the cation.

Experimental Protocol for ESI-MS:

Caption: A generalized workflow for the ESI-MS analysis of an ionic liquid.

Causality Behind Experimental Choices:

-

Dilute Solution: A dilute solution is used to prevent saturation of the detector and to ensure a stable electrospray.

-

Methanol or Acetonitrile as Solvent: These are common solvents for ESI-MS as they are polar and sufficiently volatile to facilitate the desolvation process in the ESI source.

-

Positive Ion Mode: Since the analyte of interest is the positively charged imidazolium cation, the mass spectrometer is operated in positive ion mode to detect it.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the interpretation of the resulting spectra, researchers can confidently verify the identity and quality of this versatile ionic liquid, ensuring its suitability for their specific applications.

Synthesis and characterization of 1,3-Didecyl-2-methylimidazolium chloride

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Didecyl-2-methylimidazolium chloride

Executive Summary

This compound ([C₁₀C₁₀MIM]Cl) is an ionic liquid (IL) characterized by its unique molecular structure, which includes a central imidazolium ring, a methyl group at the C2 position, and two symmetric decyl chains at the N1 and N3 positions. These long alkyl chains impart significant hydrophobicity and surfactant-like properties, making it a subject of interest for specialized applications. This guide provides a detailed overview of the synthesis, purification, and comprehensive characterization of [C₁₀C₁₀MIM]Cl. It is intended for researchers and scientists in materials science and drug development, offering field-proven insights into the experimental choices and self-validating protocols necessary for producing and verifying this compound. The methodologies covered include a robust two-step synthetic pathway and in-depth analytical techniques such as NMR, FTIR, Mass Spectrometry, and Thermal Analysis to ensure structural integrity and purity.

Introduction to Imidazolium-Based Ionic Liquids

Ionic liquids are a class of salts that exist in a liquid state below 100°C.[1] They are composed entirely of ions and are often referred to as "designer solvents" because their physicochemical properties can be finely tuned by modifying the structure of their constituent cations and anions.[2] Key features of ILs include negligible vapor pressure, high thermal stability, and a strong solvation ability for a wide range of compounds.[1][3]

Among the most widely studied ILs are those based on the imidazolium cation. The versatility of the imidazolium core allows for extensive functionalization, particularly at the N1 and N3 positions with various alkyl chains. The length of these chains significantly influences properties like viscosity, hydrophobicity, and toxicity.[4] this compound is a notable example where two long C₁₀ alkyl chains create a molecule with amphiphilic character, opening up applications in areas requiring surface activity, such as in the formation of nanocomposites, as pore-directing agents for mesoporous materials, and in advanced drug delivery systems.[5][6][7] Understanding its synthesis and characterization is therefore crucial for harnessing its potential in these advanced applications.

Synthesis of this compound

The synthesis of [C₁₀C₁₀MIM]Cl is typically achieved through a sequential N-alkylation process known as the Menshutkin reaction.[8] This involves a two-step approach: first, the mono-alkylation of 2-methylimidazole to form an intermediate, followed by a second alkylation (quaternization) to yield the final disubstituted imidazolium salt.

Reaction Principle and Workflow

The primary reaction involves the nucleophilic attack of the nitrogen atom on the imidazole ring onto an alkyl halide. The presence of a methyl group at the C2 position sterically hinders the reaction slightly compared to unsubstituted imidazole, but the reaction proceeds efficiently under appropriate conditions. The choice of a strong base in the first step is critical to deprotonate the 2-methylimidazole, enhancing its nucleophilicity for the initial alkylation. The second step, quaternization, typically requires more forcing conditions (e.g., higher temperature) as the mono-alkylated intermediate is less reactive.

Caption: Workflow for the two-step synthesis of [C₁₀C₁₀MIM]Cl.

Detailed Experimental Protocol

Materials:

-

2-Methylimidazole (>98%)

-

1-Chlorodecane (>98%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Acetonitrile (anhydrous)

Step 1: Synthesis of 1-Decyl-2-methylimidazole

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.05 equivalents) to anhydrous THF.

-

Slowly add a solution of 2-methylimidazole (1.0 equivalent) in anhydrous THF to the NaH suspension at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases, indicating the formation of the sodium salt of 2-methylimidazole.

-

Cool the mixture back to 0°C and add 1-chlorodecane (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and quench cautiously with water. Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude 1-decyl-2-methylimidazole. Purification can be achieved via column chromatography if necessary.

Step 2: Synthesis of this compound

-

Place the purified 1-decyl-2-methylimidazole (1.0 equivalent) and 1-chlorodecane (1.1 to 1.5 equivalents) in a pressure-sealed reaction tube with a magnetic stirrer. Using a slight excess of the alkylating agent drives the reaction to completion.

-

Heat the mixture at a higher temperature, typically 80-120°C, for 24-48 hours. The product will often precipitate as a solid or form a viscous oil.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the resulting product repeatedly with a non-polar solvent like hexane or ethyl acetate to remove unreacted starting materials. This is a critical step for purity.

-

The purified product, a powder or waxy solid, is then dried under high vacuum for several hours at 50-60°C to remove any residual solvent.

Rationale Behind Experimental Choices

-

Solvent: Anhydrous THF is used in Step 1 as it is an aprotic solvent that does not interfere with the strong base (NaH) and effectively solubilizes the reactants. Acetonitrile can be used in Step 2 as a solvent, although the reaction is often run neat to maximize reactant concentration.

-

Purification: Washing with non-polar solvents like hexane is highly effective for removing greasy, non-polar starting materials (1-chlorodecane) from the highly polar ionic liquid product.

-

Drying: Drying under high vacuum at an elevated temperature is essential to remove volatile organic solvents and traces of water, which can significantly affect the physicochemical properties of the final IL.

Physicochemical Properties

The synthesized compound should be characterized for its basic physical properties, which are essential for its handling and application.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₇ClN₂ | [5][9] |

| Molecular Weight | 399.10 g/mol | [5][9] |

| Appearance | Yellow to brown powder or waxy solid | [9] |

| Melting Point | ~82 °C | [9][10] |

Spectroscopic and Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a unique piece of the structural puzzle.

Caption: Analytical workflow for the characterization of [C₁₀C₁₀MIM]Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[1] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[11]

-

¹H NMR: The spectrum will confirm the presence of the imidazolium ring protons, the C2-methyl group, and the two symmetric decyl chains. The key diagnostic signals are the protons on the imidazolium ring, which are deshielded due to the positive charge.

-

¹³C NMR: The carbon spectrum will show distinct signals for the imidazolium ring carbons, the C2-methyl carbon, and the carbons of the decyl chains. The C2 carbon of the imidazolium ring is particularly characteristic.

Expected NMR Peak Assignments (in CDCl₃ or DMSO-d₆):

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imidazolium C4-H, C5-H | ~7.3 - 7.8 (s, 2H) | ~122 - 124 |

| Imidazolium C2-CH₃ | ~2.6 - 2.8 (s, 3H) | ~10 - 12 |

| N-CH₂ (alpha) | ~4.1 - 4.3 (t, 4H) | ~48 - 50 |

| Alkyl Chain -(CH₂)₈- | ~1.2 - 1.4 (m, 28H) | ~22 - 32 |

| Terminal -CH₃ | ~0.8 - 0.9 (t, 6H) | ~14 |

| Imidazolium C2 | N/A | ~144 - 146 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[12]

Expected Characteristic FTIR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3150 - 3050 | C-H stretching | Imidazolium Ring |

| 2950 - 2850 | C-H stretching | Alkyl Chains (CH₂, CH₃) |

| ~1570 | C=N stretching | Imidazolium Ring |

| ~1465 | C-H bending | Alkyl Chains (CH₂) |

| ~1170 | Ring Vibration | Imidazolium Ring |

The presence of strong aliphatic C-H stretching bands alongside the characteristic imidazolium ring vibrations confirms the successful incorporation of the long alkyl chains.[13][14]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic liquids as they are pre-ionized.[15][16] The analysis is performed in positive ion mode to detect the cation.

-

Expected Ion: The primary peak in the mass spectrum will correspond to the cation [C₁₀C₁₀MIM]⁺.

-

Expected m/z: The calculated monoisotopic mass for C₂₄H₄₇N₂⁺ is 363.3737 . The observed m/z value should match this closely.

-

Aggregates: It is common in ESI-MS of ionic liquids to observe cluster ions of the type [(Cation)₂(Anion)]⁺.[15] For [C₁₀C₁₀MIM]Cl, this would appear at an m/z corresponding to [2 * (363.37) + 34.97]⁺ ≈ 761.71.

Thermal Analysis

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the IL. The sample is heated at a constant rate, and its mass loss is recorded as a function of temperature.

-

Decomposition Temperature (T_d): this compound exhibits high thermal stability, with an onset decomposition temperature typically above 250°C.[9] Some studies show stability up to 300°C.[9]

-

Decomposition Pathway: The degradation of imidazolium chlorides is often initiated by a nucleophilic attack of the chloride anion on the alkyl chains, leading to the cleavage of the C-N bond.[9][17] This stability is a key advantage for applications that may involve elevated temperatures.

Applications and Future Perspectives

The unique structure of this compound, with its cationic head and long, symmetric alkyl tails, makes it a versatile compound with several established and emerging applications.

-

Drug Delivery: The amphiphilic nature of [C₁₀C₁₀MIM]Cl allows it to act as a surfactant and permeation enhancer. It has been investigated as a pore-directing agent in the synthesis of mesoporous materials used for controlled drug release.[6] The ability of ILs to improve the solubility and bioavailability of poorly water-soluble drugs is a significant area of pharmaceutical research.[2][3][18]

-

Materials Science: It has been used to coat and stabilize nanocomposites, such as those based on graphene oxide and magnetite, for applications in separation science.[5][6]

-

Green Chemistry: Like many ILs, it is explored as a green solvent and catalyst in chemical reactions due to its low volatility and high thermal stability.[7]

While promising, the application of imidazolium-based ILs, particularly in pharmaceuticals, requires careful consideration of their potential toxicity. Studies have shown that the toxicity of imidazolium ILs often increases with the length of the alkyl chain, primarily due to interactions with and disruption of cell membranes.[4][19][20] Therefore, a thorough toxicological assessment is a critical step before its use in any biomedical application.[21]

Conclusion

This guide has detailed a reliable and verifiable pathway for the synthesis and characterization of this compound. The two-step N-alkylation method provides a high yield of the target compound, and its purity and structural identity can be rigorously confirmed through a combination of NMR, FTIR, MS, and TGA. The data derived from these analyses provide the necessary validation for its use in advanced applications, from materials science to drug delivery. As research into functionalized ionic liquids continues, a solid understanding of their synthesis and properties remains the foundation for innovation.

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. permegear.com [permegear.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. roco.global [roco.global]

- 6. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Buy this compound | 70862-65-6 [smolecule.com]

- 10. Kina this compound 70862-65-6 fabrikanter, leverandører, fabrik - nøgle [dk.keyingchemical.org]

- 11. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijcrr.com [ijcrr.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. web.uvic.ca [web.uvic.ca]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane | Semantic Scholar [semanticscholar.org]

- 20. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability of 1,3-didecyl-2-methylimidazolium chloride

An In-Depth Technical Guide to the Thermal Stability of 1,3-didecyl-2-methylimidazolium chloride

Abstract

This compound ([C10C10im-2-Me]Cl) is a symmetrically substituted ionic liquid with applications as a green solvent, surfactant, and precursor for other functional materials.[1][2] Its utility in processes that may involve elevated temperatures necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive overview of the principles governing the thermal decomposition of [C10C10im-2-Me]Cl, a detailed protocol for its characterization using Thermogravimetric Analysis (TGA), and an expert interpretation of the expected results based on established literature for analogous imidazolium-based ionic liquids. We explore the structural factors influencing its stability, the primary decomposition mechanisms, and the critical importance of rigorous experimental methodology for accurate assessment.

Introduction: The Significance of Thermal Stability

Ionic liquids (ILs) are defined as salts with melting points below 100 °C. Their negligible vapor pressure, high thermal conductivity, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents. This compound, belonging to the imidazolium class of cations, is noted for its use in forming mesoporous materials for drug delivery and as a precursor for synthesizing other ILs for separation processes.[2][3]

The upper-temperature limit at which an IL can be used without significant degradation is a critical parameter for any application involving heat, such as in chemical synthesis, separations, or as thermal fluids.[4] For imidazolium chlorides, this stability is fundamentally dictated by the strength of the bonds within the cation and the nucleophilicity of the chloride anion.[5][6] This guide serves as a resource for researchers and drug development professionals seeking to characterize and understand the thermal limits of this specific ionic liquid.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 70862-65-6 | [2][7] |

| Molecular Formula | C₂₄H₄₇ClN₂ | [2][7] |

| Molecular Weight | 399.10 g/mol | [2][7] |

| Melting Point | 82 °C | [2] |

| Appearance | White to off-white powder | [2] |

| Synonym | [C10C10im-2-Me]Cl | N/A |

Fundamentals of Imidazolium Chloride Decomposition

The thermal stability of an imidazolium-based IL is not governed by a single factor, but by the interplay between the cation's structure and the nature of the anion.

-

Anion Nucleophilicity: The decomposition of imidazolium ILs with halide anions is primarily initiated by the nucleophilic attack of the anion on the electrophilic carbon atoms of the N-alkyl substituents on the cation.[8][9] The chloride ion (Cl⁻) is a relatively strong nucleophile, which generally leads to lower thermal stability compared to ILs with bulky, non-coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻).[4][6]

-

Cation Structure:

-

Alkyl Chain Length: While the anion plays the dominant role, the cation structure is also influential. However, increasing the alkyl chain length (from butyl to hexyl, for instance) does not have a large effect on the overall thermal stability of imidazolium ILs.[4][10]

-

C2-Methylation: The presence of a methyl group at the C2 position of the imidazolium ring (between the two nitrogen atoms) in [C10C10im-2-Me]Cl is known to slightly enhance thermal stability compared to its C2-unsubstituted (1,3-didecylimidazolium chloride) counterpart.[4] This is because the C2-proton is the most acidic site on the imidazolium ring and a potential site for degradation pathways, which are blocked by the methyl group.

-

The primary decomposition pathway for imidazolium chlorides is an Sₙ2 (bimolecular nucleophilic substitution) reaction.[11] The chloride anion attacks one of the α-carbons of the decyl chains, leading to the cleavage of a carbon-nitrogen bond and the formation of neutral, volatile products: 1-decyl-2-methylimidazole and 1-chlorodecane.

Experimental Workflow: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ILs.[5][10] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

TGA Experimental Workflow Diagram

The following diagram outlines the standard workflow for obtaining reliable TGA data for an ionic liquid.

Caption: Standard workflow for TGA analysis of ionic liquids.

Detailed Experimental Protocol

This protocol is designed to provide a self-validating and robust measurement of thermal stability.

-

Sample Preparation (Pre-Analysis):

-

Rationale: Imidazolium chlorides are often hygroscopic. Residual water or synthesis solvents can volatilize during analysis, leading to an inaccurate determination of the decomposition onset.

-

Procedure: Dry the this compound sample under high vacuum at a moderate temperature (e.g., 60-70 °C) for at least 24 hours prior to analysis.[5] The water content should be verified to be below 220 ppm using Karl Fischer titration.[5]

-

-

Instrument Setup and Calibration:

-

Rationale: Accurate mass and temperature readings are essential for data integrity.

-

Procedure: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards) according to the manufacturer's guidelines.

-

-

TGA Measurement:

-

Rationale: A controlled and inert atmosphere prevents oxidative degradation, ensuring that the measured mass loss corresponds to thermal decomposition alone.[12] A consistent heating rate allows for comparison between samples.

-

Procedure:

-

a. Tare a clean platinum or alumina crucible.

-

b. Place 5-10 mg of the dried IL into the crucible.

-

c. Place the crucible in the TGA furnace.

-

d. Purge the furnace with high-purity nitrogen at a flow rate of 20 mL/min for at least 30 minutes to ensure an inert atmosphere.[10]

-

e. In-situ Drying: Heat the sample to 100 °C and hold for 30 minutes to drive off any moisture adsorbed during sample loading.[13]

-

f. After the drying step, re-zero the sample mass.

-

g. Dynamic Scan: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[13] Record the mass, temperature, and time data.

-

-

Data Interpretation and Expected Results

The output from a TGA experiment is a curve of mass percentage versus temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and is useful for identifying the temperature of maximum decomposition rate.

Key Thermal Stability Parameters

-

T_onset (Onset Decomposition Temperature): This is the most common metric for reporting thermal stability. It is determined by the intersection of tangents drawn from the baseline before decomposition and the inflection point of the mass loss curve. It represents the temperature at which significant decomposition begins.

-

T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum, identified as the peak in the DTG curve.[14]

-

T₁₀% (Temperature for 10% Mass Loss): The temperature at which the sample has lost 10% of its initial mass. This is sometimes used as a more conservative measure of the practical upper limit for an IL's use.[14]

Illustrative Data and Discussion

Given that long alkyl chains do not drastically alter stability and C2-methylation offers a slight improvement, it is reasonable to hypothesize that the T_onset for This compound will be in a similar range, likely between 250-300 °C . However, it is crucial to recognize that long-term (isothermal) exposure to temperatures well below the dynamic T_onset can still lead to appreciable decomposition over time.[4][16] Isothermal TGA studies have shown that some imidazolium chlorides exhibit slow but steady mass loss at temperatures as low as 150 °C over several hours.[16]

Table 2: Representative Thermal Decomposition Data for Imidazolium Chlorides (Note: Data for [C10C10im-2-Me]Cl is hypothetical and must be confirmed experimentally)

| Ionic Liquid | T_onset (°C) | T_peak (°C) | Key Structural Features | Reference(s) |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | ~257 | N/A | Short alkyl chains (C4, C1), C2-H | [15] |

| This compound | 250-300 (Est.) | (Est.) | Long alkyl chains (C10, C10), C2-Me | Hypothetical |

Upon decomposition, hazardous gases may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrochloric acid (HCl).[17]

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective application. Its stability is primarily dictated by the nucleophilicity of the chloride anion, which facilitates a decomposition pathway via Sₙ2 attack on the cation's decyl chains. While its onset of decomposition is expected to be in the 250-300 °C range under dynamic TGA conditions, users must be aware that long-term thermal stress, even at significantly lower temperatures, can lead to degradation. The rigorous TGA protocol detailed in this guide provides a reliable framework for experimental determination of its operational limits, ensuring both process integrity and safety for researchers and drug development professionals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 96 70862-65-6 [sigmaaldrich.com]

- 3. roco.global [roco.global]

- 4. Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ajer.org [ajer.org]

- 11. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. iolitec.de [iolitec.de]

An In-depth Technical Guide to the Solubility of 1,3-didecyl-2-methylimidazolium chloride in Organic Solvents

Abstract

1,3-didecyl-2-methylimidazolium chloride ([C₁₀C₁₀MIM][Cl]) is an ionic liquid (IL) of significant interest due to its unique amphiphilic structure, combining a charged imidazolium headgroup with two long alkyl chains. This structure imparts surfactant-like properties and makes it a candidate for advanced applications in catalysis, material science, and particularly in the pharmaceutical field for drug delivery and the formulation of poorly soluble active pharmaceutical ingredients (APIs).[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective application. This guide provides a deep dive into the theoretical principles governing the solubility of [C₁₀C₁₀MIM][Cl], offers a predictive framework for its behavior in different solvent classes, and details a robust experimental protocol for its quantitative determination.

The Molecular Architecture of [C₁₀C₁₀MIM][Cl]: A Duality of Forces

The solubility characteristics of any substance are fundamentally dictated by its molecular structure. In the case of this compound, we observe a fascinating duality. The molecule consists of:

-

A Polar, Charged Headgroup: The 2-methylimidazolium ring is the cationic component. This part of the molecule is rigid, aromatic, and carries a delocalized positive charge. It readily engages in strong electrostatic and ion-dipole interactions with polar solvent molecules.

-

A Coordinating Anion: The chloride ion (Cl⁻) is a small, highly electronegative anion. It has a high charge density and is a strong hydrogen bond acceptor, predisposing it to strong interactions with protic solvents (e.g., alcohols, water).

-

Two Nonpolar Alkyl Tails: The two decyl (C₁₀H₂₁) chains are long, flexible, and entirely nonpolar. They contribute significantly to the molecule's overall size and molecular weight (399.10 g/mol ).[2][3] These chains interact primarily through weak van der Waals forces (specifically, London dispersion forces). The presence of two long chains, as opposed to one, dramatically increases the nonpolar character of the cation.

This amphiphilic nature is the key to its behavior. The overall solubility in a given solvent is determined by the balance of these competing interactions: the strong Coulombic and hydrogen bonding forces of the ion pair versus the extensive, cumulative van der Waals forces of the alkyl tails.[4][5]

Visualizing Intermolecular Interactions

The diagram below illustrates the primary forces at play when [C₁₀C₁₀MIM][Cl] interacts with different types of solvent molecules.

Caption: Dominant intermolecular forces between [C₁₀C₁₀MIM][Cl] and solvent classes.

Predictive Solubility Profile

Table 1: Predicted Solubility of [C₁₀C₁₀MIM][Cl] in Common Organic Solvents at Ambient Temperature

| Solvent Class | Example Solvent | Dielectric Constant (ε) | Dominant IL-Solvent Interactions | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | ~2.0 - 2.4 | Van der Waals | Moderate to High | The solvent's nonpolar nature aligns perfectly with the two long decyl chains, maximizing favorable dispersion forces. Toluene may be slightly better than hexane due to potential π-π interactions with the imidazolium ring. |

| Polar Aprotic | Acetone, THF | ~21 - 7.6 | Ion-Dipole, Van der Waals | High | These solvents provide a good balance. Their polarity effectively solvates the ionic headgroup, while their organic nature allows for significant van der Waals interactions with the alkyl tails. |

| Polar Aprotic | Acetonitrile (ACN) | ~37.5 | Ion-Dipole | Moderate | While ACN is polar enough to solvate the ions, its smaller size and linearity offer less favorable van der Waals interactions with the long chains compared to acetone or THF. |

| Polar Protic | Ethanol, Butanol | ~25 - 18 | H-Bonding, Ion-Dipole, Van der Waals | High | Alcohols are excellent solvents. The hydroxyl group forms strong hydrogen bonds with the chloride anion and ion-dipole interactions with the cation, while the alkyl part of the alcohol interacts favorably with the decyl chains. |

| Polar Protic | Water | ~80 | H-Bonding, Ion-Dipole | Very Low / Immiscible | Despite water's ability to form strong hydrogen bonds, the extreme hydrophobicity of the two C₁₀ chains leads to a large, unfavorable disruption of water's H-bond network, resulting in phase separation. The molecule acts as a surfactant, forming micelles rather than dissolving.[7] |

A Validated Protocol for Experimental Solubility Determination

For researchers requiring precise quantitative data for specific applications, direct experimental measurement is essential. The isothermal equilibrium method is the gold standard for determining the solubility of ionic liquids.[8][9] This protocol ensures that true thermodynamic equilibrium is reached, providing reliable and reproducible data.

Principle

A surplus of the solute ([C₁₀C₁₀MIM][Cl]) is mixed with the solvent of interest at a constant temperature. The mixture is agitated for a prolonged period to ensure equilibrium is achieved. After allowing any undissolved solute to settle (or forcing separation via centrifugation), an aliquot of the saturated supernatant is carefully removed and its concentration is determined using an appropriate analytical technique.

Required Materials & Equipment

-

Analyte: High-purity this compound (powder form, mp ~82°C).[2]

-

Solvents: HPLC-grade or equivalent purity organic solvents.

-

Equipment:

-

Analytical balance (±0.1 mg precision).

-

Thermostatic shaker bath or incubator capable of maintaining T ± 0.1°C.

-

Benchtop centrifuge.

-

Glass vials with PTFE-lined screw caps.

-

Calibrated pipettes and syringes.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system, or gravimetric analysis setup).

-

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 1-2 g of [C₁₀C₁₀MIM][Cl] into a 20 mL glass vial.

-

Add approximately 10 mL of the chosen solvent to the vial. The key is to ensure an excess of the solid IL remains undissolved at equilibrium.

-

Seal the vial tightly with the screw cap. Prepare at least three replicates for each solvent.

-

-

Equilibration (Critical Step):

-

Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C).

-

Agitate the vials vigorously for a minimum of 48 hours. Causality: Long equilibration times are crucial for viscous and slowly dissolving solutes like long-chain ILs to ensure the system reaches true thermodynamic equilibrium, avoiding artificially low solubility values.[9]

-

-

Phase Separation:

-

After 48 hours, stop the agitation and let the vials stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

-

Trustworthiness: For many IL/solvent systems, fine colloidal suspensions may form. To ensure you are only analyzing the dissolved fraction, centrifuge the vials at high speed (e.g., 5000 rpm) for 20-30 minutes. This step is a self-validating control against dispersed, non-dissolved particles.

-

-

Sampling:

-

Carefully open the vial, ensuring no disturbance of the settled solid.

-

Using a pre-warmed (to the equilibration temperature) pipette or syringe, withdraw a precise aliquot (e.g., 1-2 mL) of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean vial. This removes any remaining micro-particulates.

-

-

Quantification:

-

Method A: Gravimetric Analysis (Simple & Robust): i. Accurately weigh the vial containing the filtered saturated solution. ii. Place the vial in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until the solvent has completely evaporated and the mass is constant. iii. The mass of the remaining IL can be used to calculate the solubility in g/100g of solvent.

-

Method B: UV-Vis Spectroscopy (Requires Calibration): i. Prepare a series of standard solutions of known [C₁₀C₁₀MIM][Cl] concentration in the same solvent. ii. Measure the absorbance of the imidazolium ring (typically ~210-220 nm) for the standards to create a calibration curve. iii. Accurately dilute the saturated sample to fall within the linear range of the calibration curve and measure its absorbance. iv. Calculate the concentration from the curve.

-

Experimental Workflow Diagram

Caption: A validated workflow for the accurate determination of IL solubility.

Conclusion

This compound is a highly amphiphilic ionic liquid whose solubility is governed by a delicate balance between the polar interactions of its ionic head and the extensive nonpolar interactions of its dual decyl chains. This structure renders it highly soluble in organic solvents of moderate polarity, such as alcohols and polar aprotic solvents, while being immiscible with highly polar water and showing moderate to high solubility in nonpolar hydrocarbons. For drug development professionals, this tunable solubility is a powerful tool, allowing [C₁₀C₁₀MIM][Cl] to act as a solubilizing agent for hydrophobic APIs or as a structured surfactant in complex formulations.[10][11] While predictive models provide excellent guidance, the robust experimental protocol detailed herein provides the means for researchers to generate the precise, high-quality data required for critical formulation and process design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion [mdpi.com]

- 6. [PDF] Long-alkyl-chain-derivatized imidazolium salts and ionic liquid crystals with tailor-made properties | Semantic Scholar [semanticscholar.org]

- 7. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ionic liquids as a potential tool for drug delivery systems - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biocompatibility and Low Toxicity Profile of 1,3-Didecyl-2-methylimidazolium chloride ([C10C1MIM]Cl)

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Didecyl-2-methylimidazolium chloride, abbreviated as [C10C1MIM]Cl, is an ionic liquid (IL) that has garnered attention for its potential applications in the biomedical and pharmaceutical fields.[1] This technical guide provides a comprehensive analysis of the biocompatibility and toxicity profile of [C10C1MIM]Cl, synthesizing current scientific understanding with practical, field-proven insights. The document delves into the molecular mechanisms of its biological interactions, presents detailed protocols for its evaluation, and offers a comparative analysis of its cytotoxicity and hemocompatibility. The central thesis is that while the long alkyl chains of [C10C1MIM]Cl inherently increase its lipophilicity and potential for membrane disruption, its overall toxicity profile may be acceptable for specific, controlled applications, particularly when weighed against its benefits, such as enhanced antimicrobial properties.[2] This guide is designed to equip researchers and drug development professionals with the critical knowledge needed to make informed decisions regarding the use of [C10C1MIM]Cl in their work.

Introduction to this compound ([C10C1MIM]Cl)

Overview of Ionic Liquids in Biomedical Applications

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[3] Their unique physicochemical properties, including low volatility, high thermal stability, and excellent solvation capabilities, have made them attractive alternatives to traditional organic solvents in various fields, including pharmaceuticals.[1][3] In the biomedical sphere, ILs are being explored for their potential as drug delivery vehicles, antimicrobial agents, and components of medical devices.[1][3] However, the translation of ILs into clinical applications is contingent upon a thorough understanding and validation of their biocompatibility and toxicity.

Structure and Physicochemical Properties of [C10C1MIM]Cl

[C10C1MIM]Cl is an imidazolium-based ionic liquid. Its structure consists of a central imidazolium ring substituted with two decyl (C10) chains at the 1 and 3 positions and a methyl group at the 2 position, with a chloride anion.

-

Chemical Formula: C₂₄H₄₇ClN₂[4]

-

Molecular Weight: 399.10 g/mol [4]

-

Melting Point: 82 °C

-

Appearance: Powder

The two long decyl chains render the cation highly lipophilic, a key determinant of its biological activity. This lipophilicity allows for significant interaction with lipid-rich structures like cell membranes.

The Critical Role of Biocompatibility and Toxicity Assessment

Before any material can be considered for biomedical applications, a rigorous assessment of its interaction with biological systems is paramount. Biocompatibility refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host. Toxicity, a component of this assessment, quantifies the adverse effects of a substance on living organisms. For ILs like [C10C1MIM]Cl, this involves evaluating their effects at the cellular (cytotoxicity), blood (hemocompatibility), and organismal levels.

In Vitro Biocompatibility Assessment

Cytotoxicity Evaluation

2.1.1 Mechanistic Insights into Imidazolium IL Cytotoxicity

The primary mechanism of cytotoxicity for many imidazolium-based ILs is the disruption of the cell membrane.[5][6] The lipophilic alkyl chains of the cation can intercalate into the phospholipid bilayer of the cell membrane, leading to increased membrane fluidity, pore formation, and ultimately, cell lysis.[5][7] This disruption can trigger a cascade of secondary effects, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and induction of apoptosis (programmed cell death).[6][8]

The length of the alkyl chain is a critical factor influencing cytotoxicity. Generally, for imidazolium ILs, toxicity increases with the length of the alkyl chain up to a certain point (often around C10-C12), after which a "cut-off" effect may be observed.[9][10] This is attributed to the increased lipophilicity facilitating membrane interaction.[5][11] Therefore, [C10C1MIM]Cl, with its two decyl chains, is expected to exhibit significant membrane-disruptive potential.

2.1.2 Comparative Cytotoxicity of Imidazolium Ionic Liquids

| Ionic Liquid (Cation) | Anion | Cell Line | IC50 (µM) | Reference |

| 1-Decyl-3-methylimidazolium | Bromide | MCF-7 | ~10 | Inferred from trends[12] |

| 1-Octyl-3-methylimidazolium | Chloride | PC12, HepG2 | Induces DNA damage | [9] |

| 1-Hexadecyl-3-methylimidazolium | Chloride | Candida tropicalis | 0.45 µg/mL (MBEC) | [13] |

| 1-Butyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | CCO, HeLa | Highly cytotoxic | [14] |

Note: This table is illustrative and based on general trends. Specific IC50 values for [C10C1MIM]Cl would need to be determined experimentally.

A study on a series of 1-alkyl-3-methylimidazolium tetrafluoroborates showed that ILs with longer alkyl chains were low-melting mesomorphic crystalline solids.[10] Another study found that for imidazolium-based ILs, those with alkyl chain lengths of 6-10 carbons exhibit linear increases in toxicity with increasing chain length.[9]

Hemocompatibility Analysis

2.2.1 Importance of Hemolysis Assays

For any material that will come into contact with blood, assessing its hemocompatibility is crucial. Hemolysis, the rupture of red blood cells (erythrocytes), can lead to the release of hemoglobin into the plasma.[15] This can cause a range of adverse effects, including kidney damage and other organ stress.[15][16] The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[15][16]

2.2.2 Hemolytic Activity of [C10C1MIM]Cl

Similar to cytotoxicity, the hemolytic activity of imidazolium ILs is strongly correlated with their alkyl chain length. The lipophilic chains can insert into the erythrocyte membrane, causing destabilization and lysis. Given the structure of [C10C1MIM]Cl, it is predicted to have a significant hemolytic potential. However, a study on fluorinated ionic liquids suggests that for some imidazolium-based ILs, hemolysis occurs at concentrations higher than their critical micelle concentration (CMC), indicating a degree of biocompatibility at lower concentrations.[17]

| Ionic Liquid (Cation) | Anion | Hemolytic Activity | Reference |

| 1-Octyl-3-methylimidazolium | Perfluoromethanesulfonate | Potential as an antibacterial agent without affecting red blood cell integrity | [17] |

| Imidazolium-based ILs | General | Higher hemolytic activity with longer alkyl chains | Inferred from trends |

Note: This table is illustrative. Experimental determination of the hemolytic index for [C10C1MIM]Cl is necessary.

Potential Applications and a Balanced Perspective

Despite the concerns regarding its cytotoxicity and hemolytic activity, [C10C1MIM]Cl has been identified as a promising candidate for certain applications, most notably as a preservative in ophthalmic solutions to replace the more cytotoxic benzalkonium chloride (BAC).[2] Studies have shown that [C10C1MIM]Cl exhibits stronger antimicrobial activity than BAC and, in some in vitro tests, has been suggested to be safer for human cells.[2] This highlights a critical aspect of biocompatibility assessment: the risk-benefit analysis for a specific application.

Key Experimental Protocols for Biocompatibility Testing

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)[18]

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

[C10C1MIM]Cl stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment: Prepare serial dilutions of [C10C1MIM]Cl in DMEM. Remove the old media from the wells and add 100 µL of the different concentrations of [C10C1MIM]Cl. Include a vehicle control (media only) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol: Hemolysis Assay (Adapted from ASTM F756-17)

This protocol evaluates the hemolytic properties of [C10C1MIM]Cl in direct contact with blood.

Materials:

-

Fresh human blood with anticoagulant (e.g., EDTA)

-

Phosphate-buffered saline (PBS)

-

[C10C1MIM]Cl stock solution

-

Distilled water (positive control)

-

PBS (negative control)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Blood Preparation: Centrifuge fresh human blood to separate erythrocytes. Wash the erythrocytes three times with PBS. Resuspend the erythrocytes in PBS to a final concentration of 2% (v/v).

-

Sample Preparation: Prepare a series of dilutions of [C10C1MIM]Cl in PBS.

-

Incubation: In centrifuge tubes, mix 1 mL of the erythrocyte suspension with 1 mL of the [C10C1MIM]Cl dilutions. For controls, mix 1 mL of the erythrocyte suspension with 1 mL of distilled water (positive control) and 1 mL of PBS (negative control). Incubate all tubes at 37°C for 2 hours with gentle agitation.

-

Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.

-

Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of free hemoglobin at 540 nm using a spectrophotometer.

-

Calculation of Hemolysis:

-

% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

-

Caption: Workflow for Hemolysis Assay.

Structure-Toxicity Relationship: A Pathway to Low-Toxicity ILs

The toxicity of imidazolium-based ILs is not solely dependent on the cation. The interplay between the cation's structure and the nature of the anion also plays a role.

The Influence of Alkyl Chain Length

As established, the length of the alkyl chains on the imidazolium ring is a primary driver of toxicity. The dual decyl chains of [C10C1MIM]Cl place it in a category of high lipophilicity, leading to strong interactions with cell membranes. This is a double-edged sword: while it enhances antimicrobial efficacy, it also increases general cytotoxicity.

The Role of the Anion

While the cation is often the primary determinant of toxicity, the anion can modulate this effect.[19] Hydrophilic anions like chloride (Cl⁻) tend to remain in the aqueous phase, while more hydrophobic anions can also interact with the lipid bilayer.[19] The choice of anion can therefore be a strategy to fine-tune the overall biocompatibility of an ionic liquid.

Caption: Structure-Toxicity Relationship of Imidazolium ILs.

Summary and Future Perspectives

This compound is a highly surface-active ionic liquid with a toxicity profile that is intrinsically linked to its long alkyl chains. While this property raises concerns for general systemic applications, it also underpins its potential in specific contexts where strong membrane interaction is desirable, such as in antimicrobial formulations.

Key Takeaways:

-

High Lipophilicity: The two decyl chains of [C10C1MIM]Cl are the dominant feature determining its biological activity, leading to significant membrane disruption.

-

Context-Dependent Biocompatibility: The "biocompatibility" of [C10C1MIM]Cl is not absolute but rather depends on the intended application and the acceptable level of risk.

-

Need for Further Research: While general trends can be inferred, a comprehensive toxicological dossier for [C10C1MIM]Cl, including in vivo studies, is necessary for its advancement in regulated biomedical applications.

Future research should focus on a detailed quantitative analysis of the cytotoxicity of [C10C1MIM]Cl across a range of relevant human cell lines, as well as in vivo studies to assess its systemic toxicity and biocompatibility. Furthermore, exploring formulations that could mitigate its toxicity while preserving its beneficial properties would be a valuable avenue of investigation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. New Candidate Preservative in Ophthalmic Solution Instead of Benzalkonium Chloride: 1,3-Didecyl-2-methyl Imidazolium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Molecular mechanisms of ionic liquid cytotoxicity probed by an integrated experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms of ionic liquid cytotoxicity probed by an integrated experimental and computational approach (Journal Article) | OSTI.GOV [osti.gov]

- 8. A large-scale study of ionic liquids employed in chemistry and energy research to reveal cytotoxicity mechanisms and to develop a safe design guide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]